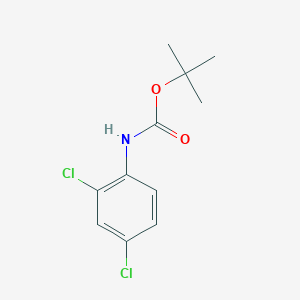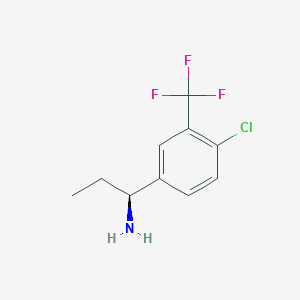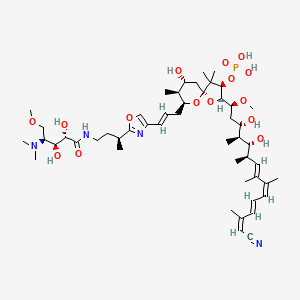
Calyculin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calyculin E is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are strong inhibitors of protein phosphatases, particularly serine/threonine protein phosphatases 1 and 2A
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calyculin E involves complex organic reactions due to its densely functionalized structure. The synthetic route typically includes the formation of multiple stereocenters and the incorporation of various functional groups. Key steps often involve aldol reactions, Wittig reactions, and macrolactonization . The reaction conditions are meticulously controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. Currently, it is primarily obtained through extraction from its natural source, the marine sponge Discodermia calyx. Advances in biotechnology and synthetic biology may offer future methods for large-scale production, such as the use of engineered microbial systems to produce this compound through biosynthetic pathways .
Analyse Chemischer Reaktionen
Types of Reactions
Calyculin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Calyculin E has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme inhibition and protein phosphatase activity.
Biology: this compound is employed in cell biology to investigate cell cycle regulation and signal transduction pathways.
Medicine: Due to its potent cytotoxicity, it is explored as a potential anti-cancer agent.
Wirkmechanismus
Calyculin E exerts its effects primarily through the inhibition of serine/threonine protein phosphatases 1 and 2A. By inhibiting these enzymes, this compound disrupts the dephosphorylation of key proteins involved in cell cycle regulation and signal transduction. This leads to alterations in cellular processes such as mitosis and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calyculin E is part of a family of compounds that includes calyculin A, calyculin B, and calyculin C. These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry .
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups and stereochemistry, which may confer distinct biological activities and potency. This uniqueness makes it a valuable tool for studying protein phosphatase inhibition and its effects on cellular processes .
Eigenschaften
CAS-Nummer |
133445-05-3 |
|---|---|
Molekularformel |
C50H81N4O15P |
Molekulargewicht |
1009.2 g/mol |
IUPAC-Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI-Schlüssel |
FKAWLXNLHHIHLA-MJRDKPGKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C/C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
Kanonische SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


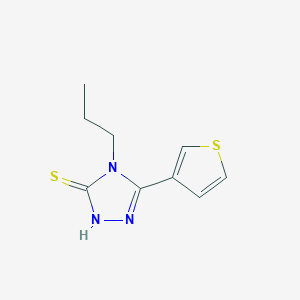


![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
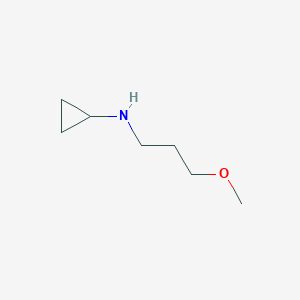
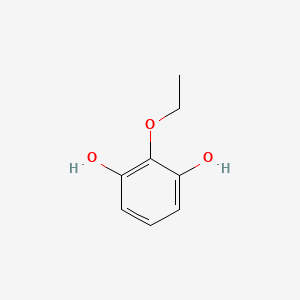
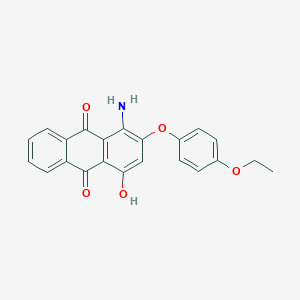
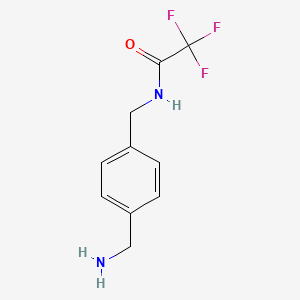
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
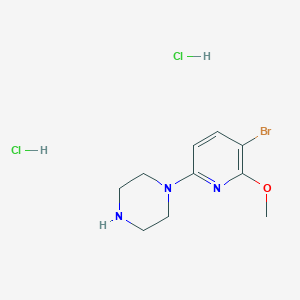
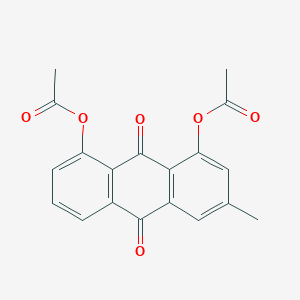
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
